3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone
Description
3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position of the benzophenone scaffold and methyl substituents at the 3- and 4-positions on the adjacent aromatic ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, introduces unique electronic and steric properties to the compound. This structural motif may enhance solubility in polar solvents compared to non-heterocyclic benzophenones, while the methyl groups likely increase hydrophobicity and steric hindrance .
Its synthesis likely involves cross-coupling or alkylation reactions, as seen in related benzophenone derivatives .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBAQIFZJPBNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643824 | |
| Record name | (3,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-90-3 | |
| Record name | Methanone, (3,4-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloromethylbenzophenone with thiomorpholine under basic conditions can yield the desired product.
Methylation: The final step involves the methylation of the benzene ring at the 3 and 4 positions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and benzophenone core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs: Thiomorpholinomethyl-Substituted Benzophenones
Fluorinated analogs and other thiomorpholinomethyl benzophenones (Table 1) highlight the impact of substituents on physicochemical properties and applications:
Table 1: Comparison of Thiomorpholinomethyl Benzophenone Derivatives
| Compound Name | Substituents | Key Features | Potential Applications |
|---|---|---|---|
| 3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone | 3,4-dimethyl; 2'-thiomorpholine | Increased hydrophobicity from methyl groups; sulfur enhances polar interactions | Pharmaceuticals, UV stabilizers |
| 3'-Fluoro-2'-thiomorpholinomethyl benzophenone | 3'-fluoro; 2'-thiomorpholine | Fluorine improves metabolic stability and electronic effects | Medicinal chemistry, agrochemicals |
| 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone | 3,4-difluoro; 2'-thiomorpholine | Enhanced electronegativity and UV absorption | UV filters, coatings |
| 2-(Thiomorpholinomethyl)benzophenone | Unsubstituted; 2'-thiomorpholine | Baseline structure with moderate polarity | Research intermediates |
- Fluorinated Derivatives : The introduction of fluorine atoms (e.g., 3'-fluoro or 3,4-difluoro) enhances electronegativity and UV absorption properties, making these analogs suitable for UV-filtering applications in sunscreens or coatings . Fluorine also improves metabolic stability, a critical factor in drug design .
- Methyl vs.
Functional Analogs: Substituted Benzophenones
Benzophenones with diverse substituents exhibit varied applications (Table 2):
Table 2: Comparison with Other Benzophenone Derivatives
| Compound Name | Substituents | Key Features | Applications |
|---|---|---|---|
| Benzophenone (CAS 119-61-9) | Unsubstituted | Baseline UV absorption, low polarity | Fragrances, plastics, UV curing |
| Selagibenzophenone B | Natural hydroxylated | Anticancer activity (in vitro) | Pharmaceutical research |
| Benzophenone-3 | 2-hydroxy-4-methoxy | High UV-filtering efficiency | Sunscreens, cosmetics |
| This compound | Thiomorpholine, methyl | Enhanced solubility and steric effects | Specialty chemicals, drug discovery |
- Unsubstituted Benzophenone: Widely used as a UV stabilizer and fragrance fixative . The absence of polar groups limits its solubility in aqueous environments compared to thiomorpholinomethyl derivatives.
- Natural Benzophenones: Selagibenzophenone B and related analogs demonstrate anticancer activity, though their structural complexity (e.g., hydroxylation patterns) contrasts with the synthetic thiomorpholinomethyl derivatives .
- Benzophenone-3: A commercial UV filter with methoxy and hydroxyl groups enabling broad-spectrum UV absorption .
Research and Industrial Implications
- UV Stabilizers: Its structural similarity to benzophenone-3 suggests applicability in coatings or sunscreens, though further testing is needed to validate efficacy .
Biological Activity
Overview
3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-90-3) is an organic compound characterized by a benzophenone core with a thiomorpholine ring and two methyl groups. Its molecular formula is C20H23NOS. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme modulation.
The compound exhibits unique chemical properties due to its structural features, which allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate.
- Reduction : Reduction can convert carbonyl groups to alcohols using agents such as lithium aluminum hydride.
- Substitution : The thiomorpholine ring can undergo nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in various biological processes, potentially affecting metabolic pathways.
- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties. It may help mitigate oxidative stress and promote cell survival in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In vitro studies demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress in cultured neuronal cells. This effect was associated with reduced levels of reactive oxygen species (ROS) and enhanced cellular antioxidant defenses.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity. Its ability to modulate enzyme activity could interfere with tumor growth and proliferation.
Research Findings : In a study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.
Scientific Research Applications
The compound is being explored for various applications in scientific research:
- Pharmaceutical Development : As a building block for synthesizing new therapeutic agents.
- Biological Studies : Investigating enzyme interactions and receptor binding dynamics.
- Industrial Uses : Utilized in the production of specialty chemicals and materials.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzophenone | Lacks thiomorpholine ring | Limited biological activity |
| Thiomorpholine | No benzophenone core | Limited synthetic applications |
| 3,4-Dimethylbenzophenone | Similar structure but lacks thiomorpholine | Reduced reactivity |
The combination of the thiomorpholine ring with the benzophenone structure provides enhanced reactivity and biological potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
